molecular formula C30H52O B1670745 Diplopterol CAS No. 1721-59-1

Diplopterol

Cat. No.: B1670745
CAS No.: 1721-59-1
M. Wt: 428.7 g/mol
InChI Key: PNJBOAVCVAVRGR-INNBTYQQSA-N
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Description

Diplopterol is a triterpenoid molecule commonly produced by bacteria, ferns, and a few protozoans. This compound, classified as a member of the hopanoid family, is synthesized from the triterpenoid precursor squalene. Hopanoids, including this compound, serve a similar function in bacteria as sterols do in eukaryotes, modulating membrane fluidity. This compound is also a useful biomarker for prokaryotic life and oxygen content at the time of sediment deposition .

Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of diplopterol involves a cascade cyclization of the terpenoid precursor squalene by the enzyme hopane-squalene cyclase. This highly efficient reaction forms nine stereogenic centers and five rings simultaneously .

Industrial Production Methods: the extraction from bacterial cultures, particularly those of cyanobacteria and purple non-sulfur bacteria, is a common method for obtaining this compound .

Chemical Reactions Analysis

Types of Reactions: Diplopterol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Diplopterol has a wide range of scientific research applications:

Mechanism of Action

Diplopterol modulates membrane permeability and fluidity in response to external stressors such as extreme temperature or pH. It acts similarly to sterols in eukaryotic cells, tuning membrane properties to maintain cellular integrity. The molecular targets include membrane lipids, where this compound integrates into the lipid bilayer, affecting its physical properties .

Comparison with Similar Compounds

Diplopterol is compared with other hopanoids and sterols:

    Similar Compounds: Diploptene, hopan-22-ol, tetrahymanol, cholesterol, ergosterol, stigmasterol.

    Uniqueness: this compound contains an unusual tertiary hydroxyl moiety on the E ring, which distinguishes it from other hopanoids. .

This compound’s unique structure and function make it a valuable compound for various scientific and industrial applications. Its role in modulating membrane properties and serving as a biomarker highlights its significance in both natural and applied sciences.

Properties

IUPAC Name

2-[(3S,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O/c1-25(2)15-9-16-28(6)22(25)14-19-30(8)24(28)11-10-23-27(5)17-12-20(26(3,4)31)21(27)13-18-29(23,30)7/h20-24,31H,9-19H2,1-8H3/t20-,21-,22-,23+,24+,27-,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJBOAVCVAVRGR-UDCAXGDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC5C(C)(C)O)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40169206
Record name Diplopterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1721-59-1
Record name Diplopterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1721-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diplopterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001721591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diplopterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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